molecular formula C16H14ClN5O B11272911 5-anilino-N-(2-chloro-4-methylphenyl)-2H-triazole-4-carboxamide

5-anilino-N-(2-chloro-4-methylphenyl)-2H-triazole-4-carboxamide

Cat. No.: B11272911
M. Wt: 327.77 g/mol
InChI Key: XPXWDZITDBFSAT-UHFFFAOYSA-N
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Description

5-anilino-N-(2-chloro-4-methylphenyl)-2H-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-anilino-N-(2-chloro-4-methylphenyl)-2H-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives.

    Substitution Reactions: Introduction of the anilino group and the 2-chloro-4-methylphenyl group can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-anilino-N-(2-chloro-4-methylphenyl)-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-anilino-N-(2-chlorophenyl)-2H-triazole-4-carboxamide
  • 5-anilino-N-(4-methylphenyl)-2H-triazole-4-carboxamide
  • 5-anilino-N-(2-chloro-4-methylphenyl)-2H-triazole-4-carboxylate

Uniqueness

The uniqueness of 5-anilino-N-(2-chloro-4-methylphenyl)-2H-triazole-4-carboxamide lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77 g/mol

IUPAC Name

5-anilino-N-(2-chloro-4-methylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H14ClN5O/c1-10-7-8-13(12(17)9-10)19-16(23)14-15(21-22-20-14)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,19,23)(H2,18,20,21,22)

InChI Key

XPXWDZITDBFSAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=CC=C3)Cl

Origin of Product

United States

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